N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide typically involves multiple steps One common approach starts with the preparation of the furan-2-yl intermediate, which is then reacted with a piperidine derivativeThe reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often incorporate purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the methoxybenzamide group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the piperidine and methoxybenzamide groups.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Contains a furan ring but has different functional groups.
Functionalized β-lactams: Share some structural features but differ in their core ring systems.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide is unique due to its combination of a furan ring, a piperidine ring, and a methoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
943107-36-6 |
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Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-15-9-11-22(12-10-15)18(19-4-3-13-25-19)14-21-20(23)16-5-7-17(24-2)8-6-16/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
ACHIZILQJCGMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3 |
Origin of Product |
United States |
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